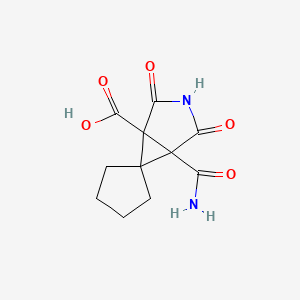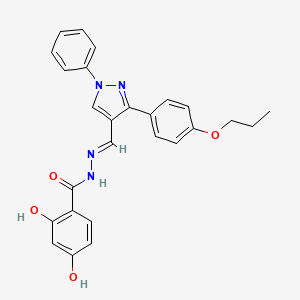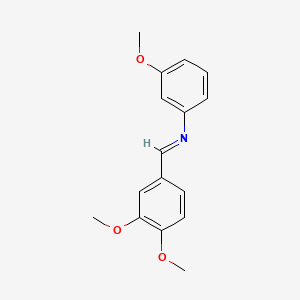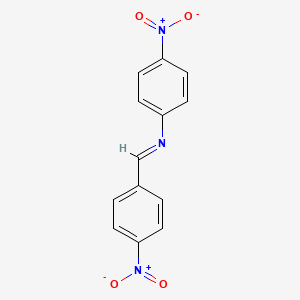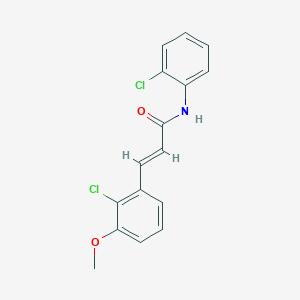![molecular formula C16H24N2O2 B11963651 n,n'-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide CAS No. 93142-38-2](/img/structure/B11963651.png)
n,n'-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n’-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide: is an organic compound characterized by the presence of a benzene ring substituted with four methyl groups and two acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide typically involves the reaction of 2,3,5,6-tetramethylbenzene with acetamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: n,n’-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, n,n’-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. It can also be employed in the development of new drugs or therapeutic agents.
Medicine: In medicine, n,n’-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide has potential applications in drug design and development. Its unique structure allows it to interact with specific biological targets, making it a candidate for further investigation as a therapeutic agent.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of n,n’-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
- 1,2,3,5-Tetramethylbenzene
- 1,2,4,5-Tetramethylbenzene
- 1,2,3,4-Tetramethylbenzene
Comparison: Compared to these similar compounds, n,n’-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide is unique due to the presence of acetamide groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
93142-38-2 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
N-[[4-(acetamidomethyl)-2,3,5,6-tetramethylphenyl]methyl]acetamide |
InChI |
InChI=1S/C16H24N2O2/c1-9-10(2)16(8-18-14(6)20)12(4)11(3)15(9)7-17-13(5)19/h7-8H2,1-6H3,(H,17,19)(H,18,20) |
InChI Key |
ODWKBJHZGDBMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CNC(=O)C)C)C)CNC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



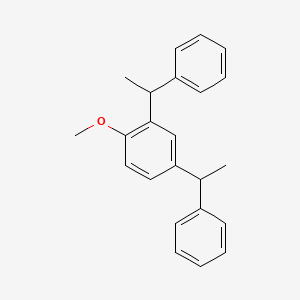
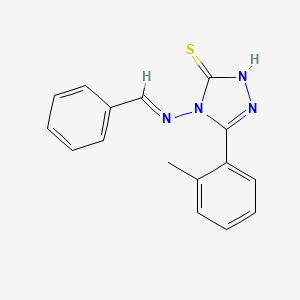
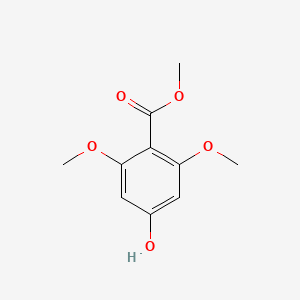
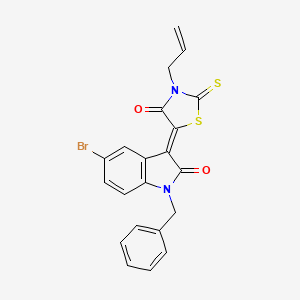
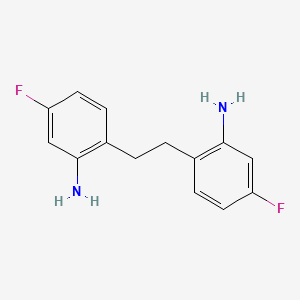
![4-(Benzyloxy)benzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11963612.png)

